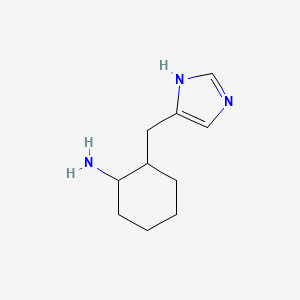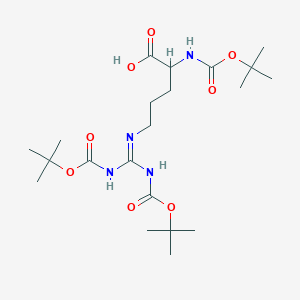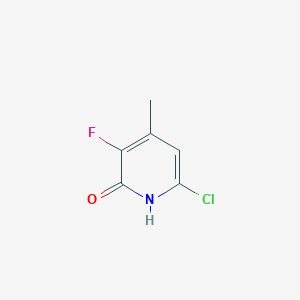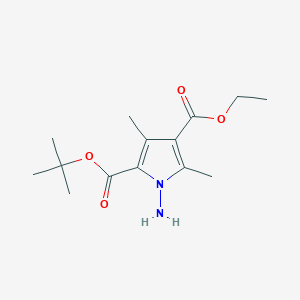
2-(tert-Butyl) 4-ethyl 1-amino-3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyl) 4-ethyl 1-amino-3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a synthetic organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl) 4-ethyl 1-amino-3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, starting from tert-butyl acetoacetate and ethyl acetoacetate, the compound can be synthesized through a series of condensation and cyclization reactions, often catalyzed by acids or bases .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butyl) 4-ethyl 1-amino-3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The amino and carboxylate groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,4-dicarboxylate derivatives, while substitution reactions can produce a variety of functionalized pyrroles .
Aplicaciones Científicas De Investigación
2-(tert-Butyl) 4-ethyl 1-amino-3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyl) 4-ethyl 1-amino-3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, its derivatives may inhibit certain enzymes involved in disease processes, making it a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
2-(tert-Butyl) 4-ethyl 1-amino-3,5-dimethyl-1H-pyrrole-3,5-dicarboxylate: Similar structure but different positioning of carboxylate groups.
2-(tert-Butyl) 4-ethyl 1-amino-3,5-dimethyl-1H-pyrrole-2,5-dicarboxylate: Another isomer with carboxylate groups at different positions.
Uniqueness
The uniqueness of 2-(tert-Butyl) 4-ethyl 1-amino-3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C14H22N2O4 |
|---|---|
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
2-O-tert-butyl 4-O-ethyl 1-amino-3,5-dimethylpyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C14H22N2O4/c1-7-19-12(17)10-8(2)11(16(15)9(10)3)13(18)20-14(4,5)6/h7,15H2,1-6H3 |
Clave InChI |
VUUZIAJCPYKEKU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(C(=C1C)C(=O)OC(C)(C)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


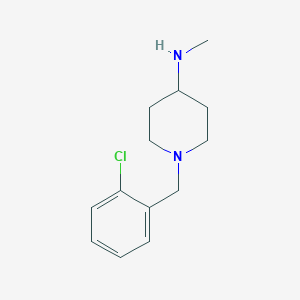
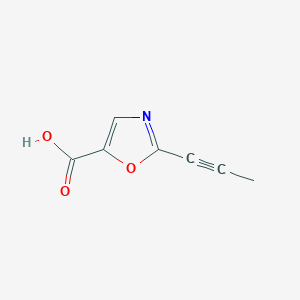

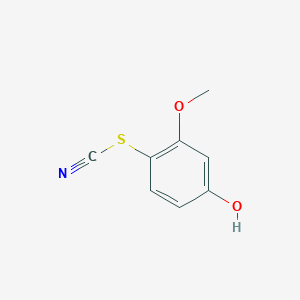
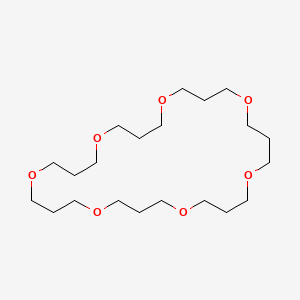
![1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol](/img/structure/B12821815.png)
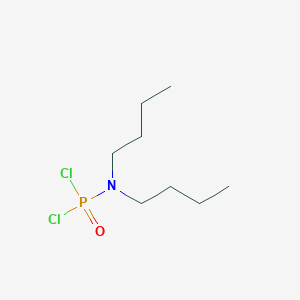
![[3-chloro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride](/img/structure/B12821822.png)

